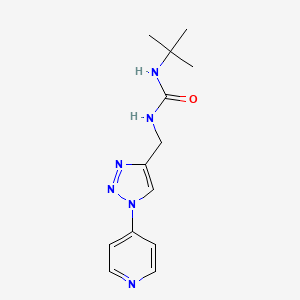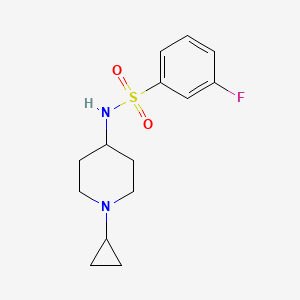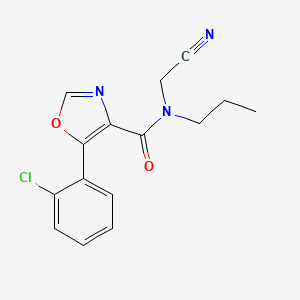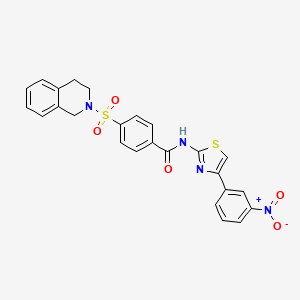
Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms. It is derived from butane and has a formula of (CH3)3C . The compound you mentioned likely contains this tert-butyl group along with a piperazine ring and a sulfonyl chloride group, but without specific information or a known structure, it’s difficult to provide a detailed description .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarizing characteristic applications. It is used in various chemical transformations . The specific chemical reactions involving “Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate” would depend on the exact structure and properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tert-butyl compounds are generally colorless and have a camphor-like odor. They are miscible with water, ethanol, and diethyl ether .Wissenschaftliche Forschungsanwendungen
1. Histamine H4 Receptor Ligands
Tert-butyl derivatives, including tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate, have been explored in the context of histamine H4 receptor ligands. For instance, compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, demonstrated efficacy as an anti-inflammatory agent in animal models and showed antinociceptive activity in pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Oxidation Coupling in Organic Synthesis
Tert-butyl derivatives have been used in oxidation coupling processes in organic synthesis. In a study on the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbazate was employed as a coupling reagent. This method demonstrates the versatility of tert-butyl derivatives in metal- and base-free conditions (Xie et al., 2019).
3. Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, a related category, are pivotal in the asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of various highly enantioenriched amines. This methodology is significant in the synthesis of alpha-branched and alpha, alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).
4. Crystallographic Studies
The structural aspects of tert-butyl derivatives have been studied crystallographically. An example is the analysis of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, where the compound's six-membered ring adopts a distinct configuration. This study is important for understanding the structural properties of tert-butyl derivatives (Kolter et al., 1996).
5. Catalytic Asymmetric Oxidation
Tert-butyl disulfide has been subjected to catalytic asymmetric oxidation, producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess. This product is a precursor to chiral tert-butanesulfinyl compounds, essential in various organic syntheses (Cogan et al., 1998).
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would involve its interaction with biological targets in the body. Without specific information, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMBVDMKDKWKA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)
![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)
![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)


![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)



